molecular formula C5H13ClFN B2410459 N-(3-fluoro-1,1-dimethyl-propyl)amine hydrochloride CAS No. 1057692-11-1

N-(3-fluoro-1,1-dimethyl-propyl)amine hydrochloride

Cat. No. B2410459
CAS RN: 1057692-11-1
M. Wt: 141.61
InChI Key: RITZSPXTPJXSQS-UHFFFAOYSA-N
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Description

“N-(3-fluoro-1,1-dimethyl-propyl)amine hydrochloride” is a chemical compound. It is related to “3-Dimethylamino-1-propyl chloride hydrochloride”, which has a molecular weight of 158.07 .


Synthesis Analysis

The synthesis of similar compounds often involves reactions with dimethylamine . For instance, Dimethylaminopropylamine (DMAPA) is produced commercially via the reaction between dimethylamine and acrylonitrile (a Michael reaction) to produce dimethylaminopropionitrile. A subsequent hydrogenation step yields DMAPA .


Molecular Structure Analysis

The molecular structure of related compounds like “3-Dimethylamino-1-propyl chloride hydrochloride” has a linear formula of (CH3)2N(CH2)3Cl · HCl .


Chemical Reactions Analysis

The chemical reactions involving similar compounds often include oxidation of sulfur in a C-S bond by a halonium ion. When sulfides are exposed to a halonium oxidant, the corresponding sulfonium species are produced, which are smoothly attacked by a fluoride ion to give the corresponding organofluorine compounds .


Physical And Chemical Properties Analysis

The physical and chemical properties of related compounds like “3-Dimethylamino-1-propyl chloride hydrochloride” include a molecular weight of 158.07, and it forms crystals with a melting point of 140-143 °C (lit.) .

Scientific Research Applications

  • Synthesis and Derivative Studies : The compound 3-fluoro-1-aminoadamantane, isolated as the hydrochloride, has been synthesized, leading to the creation of various derivatives. This showcases the compound's versatility in synthetic chemistry (Anderson, Burks & Harruna, 1988).

  • Nucleophilic Substitution Reactions : Research on nucleophilic attacks on carbon-carbon double bonds has highlighted the reactivity of similar fluorinated compounds in substitution reactions, which could relate to the reactivity and potential applications of N-(3-fluoro-1,1-dimethyl-propyl)amine hydrochloride in organic synthesis (Rappoport & Ta-Shma, 1971).

  • Recognition and Transfer in Organic Media : The self-assembled aggregates of a fluoroalkylated end-capped oligomer have shown selective recognition of hydrophilic amino and N,N-dimethylamino compounds, demonstrating potential applications in selective separation or purification processes (Sawada et al., 2000).

  • Amide Formation Mechanism in Aqueous Media : Studies on the mechanism of amide formation, involving compounds like this compound, are crucial for understanding bioconjugation processes, which have implications in biochemical and pharmaceutical research (Nakajima & Ikada, 1995).

  • Surfactant Synthesis : The compound has been used in the synthesis of surfactants, showing its utility in creating compounds with specific surface-active properties (Liu Fa, 2016).

Mechanism of Action

The mechanism of action for similar compounds often involves enzymatic synthesis. For instance, the direct formation of the C-F bond by fluorinase is the most effective and promising method .

Safety and Hazards

Related compounds like “3-Dimethylamino-1-propyl chloride hydrochloride” have been classified as Acute Tox. 4 Oral - Eye Irrit. 2 - Skin Irrit. 2 - STOT SE 3 . They are considered hazardous by the 2012 OSHA Hazard Communication Standard .

Future Directions

The future directions in the field of organofluorine compounds involve the enzymatic synthesis of fluorinated compounds. The research progress of enzymatic synthesis of fluorinated compounds is summarized since 2015, including cytochrome P450 enzymes, aldolases, fluoroacetyl coenzyme A thioesterases, lipases, transaminases, reductive aminases, purine nucleoside phosphorylases, polyketide synthases, fluoroacetate dehalogenases, tyrosine phenol-lyases, glycosidases, fluorinases, and multienzyme system .

properties

IUPAC Name

4-fluoro-2-methylbutan-2-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12FN.ClH/c1-5(2,7)3-4-6;/h3-4,7H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVKDDUMVLXTNSI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CCF)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H13ClFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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